Copper cyanamidate

Description

Properties

CAS No. |

20654-09-5 |

|---|---|

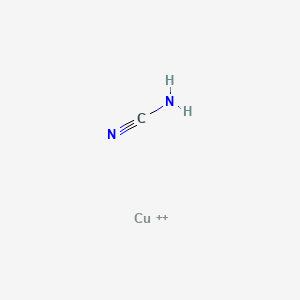

Molecular Formula |

CH2CuN2+2 |

Molecular Weight |

105.59 g/mol |

IUPAC Name |

copper;cyanamide |

InChI |

InChI=1S/CH2N2.Cu/c2-1-3;/h2H2;/q;+2 |

InChI Key |

LGVWTVVZCINVCM-UHFFFAOYSA-N |

Canonical SMILES |

C(#N)N.[Cu+2] |

Origin of Product |

United States |

Preparation Methods

Overview of Copper Cyanamidate Synthesis

This compound is typically synthesized through reactions involving cyanamide or its derivatives with copper salts under specific conditions. The preparation methods can be broadly categorized based on the reagents and reaction conditions employed.

Preparation Methods

Reaction of Cyanamide with Copper Salts

The most common method involves reacting cyanamide (or its stabilized aqueous solution) with copper salts such as copper sulfate or copper chloride. The reaction typically occurs under controlled pH and temperature conditions to ensure the formation of this compound.

General Procedure:

- Reagents : Cyanamide solution (stabilized with phosphoric acid), copper salt (e.g., CuSO₄·5H₂O).

- Reaction Conditions :

- pH: Maintained between 6-8 using a buffer.

- Temperature: 25-50°C.

- Process :

- Cyanamide solution is slowly added to the copper salt solution while stirring.

- The reaction mixture is stirred for several hours to ensure complete reaction.

- The precipitate (this compound) is filtered, washed with water, and dried under vacuum.

Observations:

- The reaction yield depends on the stoichiometric ratio of cyanamide to copper salt and the pH control.

- Stabilization of cyanamide with phosphoric acid prevents side reactions leading to dicyandiamide formation.

Solid-State Reaction

In some cases, solid-state synthesis is employed where dry cyanamide is reacted with solid copper salts at elevated temperatures.

General Procedure:

- Reagents : Dry cyanamide, anhydrous copper chloride or sulfate.

- Reaction Conditions :

- Temperature: 100-150°C.

- Inert atmosphere to avoid oxidation.

- Process :

- The reagents are mixed thoroughly in a stoichiometric ratio.

- The mixture is heated in a sealed container under an inert gas (e.g., nitrogen).

- The product is cooled and purified by washing with an appropriate solvent.

Observations:

- This method avoids the use of solvents but requires precise temperature control to prevent decomposition of cyanamide.

Hydrothermal Synthesis

Hydrothermal synthesis involves reacting aqueous solutions of cyanamide and copper salts under high pressure and temperature in an autoclave.

General Procedure:

- Reagents : Aqueous solutions of cyanamide and copper nitrate or acetate.

- Reaction Conditions :

- Temperature: 120-180°C.

- Pressure: Autogenous pressure in a sealed system.

- Process :

- Solutions are mixed in an autoclave and heated for several hours.

- After cooling, the precipitate is collected by filtration, washed, and dried.

Observations:

- This method yields highly crystalline products due to controlled growth conditions in the hydrothermal environment.

Experimental Data Summary

| Method | Reagents Used | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Reaction with Copper Salts | Cyanamide, CuSO₄·5H₂O | pH 6-8, 25-50°C | ~85 | Requires careful pH control; side reactions minimized by stabilization. |

| Solid-State Reaction | Dry cyanamide, CuCl₂ | 100-150°C, inert atmosphere | ~70 | Solvent-free but requires precise temperature control. |

| Hydrothermal Synthesis | Cyanamide, Cu(NO₃)₂ | 120-180°C, autoclave | ~90 | Produces highly crystalline material; suitable for advanced applications. |

Key Considerations

- Stabilization of Cyanamide : Cyanamide tends to polymerize or form dicyandiamide under certain conditions. Stabilization using acids like phosphoric acid enhances yield and purity.

- pH Control : Maintaining an optimal pH range is critical for aqueous reactions to avoid unwanted side products.

- Temperature Sensitivity : Both solid-state and hydrothermal methods require precise temperature control to ensure product stability and prevent decomposition.

Chemical Reactions Analysis

Types of Reactions: Copper cyanamidate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form copper oxide and nitrogen-containing byproducts.

Reduction: Reduction reactions can convert this compound to copper metal and release cyanamide.

Substitution: The cyanamide ligands in this compound can be substituted with other ligands, such as halides or phosphines, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride are typically used.

Substitution: Ligand substitution reactions often require the presence of coordinating solvents and elevated temperatures.

Major Products:

Oxidation: Copper oxide and nitrogen oxides.

Reduction: Copper metal and free cyanamide.

Substitution: Copper complexes with new ligands and free cyanamide.

Scientific Research Applications

Copper cyanamidate has several applications in scientific research:

Chemistry: It is used as a catalyst in various organic reactions, including cyanation and C-H activation processes.

Biology: this compound’s antimicrobial properties make it a candidate for developing new antimicrobial agents.

Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.

Industry: It is used in the synthesis of advanced materials, such as metal-organic frameworks and coordination polymers.

Mechanism of Action

The mechanism of action of copper cyanamidate involves its ability to coordinate with various substrates and facilitate chemical transformations. The copper ion acts as a Lewis acid, activating substrates for nucleophilic attack or facilitating electron transfer processes. The cyanamide ligands can also participate in hydrogen bonding and other interactions, enhancing the compound’s reactivity.

Comparison with Similar Compounds

Structural and Chemical Properties

Table 1: Key Properties of Copper Cyanamidate and Analogous Compounds

Key Observations :

- Stability : Unlike CuCN, which decomposes in humid environments, this compound may exhibit greater stability due to stronger metal-ligand bonding .

- Toxicity : this compound is likely less toxic than lead cyanamidate, making it preferable for industrial applications .

Catalytic Performance

This compound has been explored in asymmetric radical cyanation reactions , achieving enantioselectivities >90% under optimized conditions . In contrast:

- CuCN : Primarily used in Ullmann-type couplings but requires harsh conditions (e.g., high temperatures, stoichiometric amounts) .

Table 2: Catalytic Efficiency in Cyanation Reactions

Advantages of this compound :

- Operates under milder conditions compared to CuCN.

- Enables enantioselective synthesis, a feature absent in most CuCN-based systems .

Spectroscopic and Analytical Characterization

- UV-Vis Spectroscopy : this compound exhibits distinct absorption bands at ~350 nm (ligand-to-metal charge transfer) and ~600 nm (d-d transitions), differentiating it from CuCN, which shows broad absorption due to its polymeric structure .

- Solubility : Unlike CuCN (insoluble in water), this compound is partially soluble in polar aprotic solvents like DMF, facilitating its use in homogeneous catalysis .

Biological Activity

Copper cyanamidate is a compound that has garnered attention in recent years due to its diverse biological activities. This article explores the biological properties of this compound, including its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Overview of this compound

This compound, a coordination complex involving copper and cyanamide, exhibits unique properties that make it a subject of interest in medicinal chemistry. The compound is primarily studied for its biological activity against various cell lines and its potential therapeutic implications.

Copper complexes, including this compound, have been shown to interact with cellular components such as DNA, proteins, and mitochondria. The following mechanisms have been identified:

- DNA Interaction : Copper ions can intercalate into DNA strands, leading to structural changes that may result in cytotoxic effects.

- Mitochondrial Dysfunction : Copper complexes can induce mitochondrial depolarization and dysfunction, triggering apoptosis through the release of apoptotic factors .

- Protein Interaction : These complexes may also interact with enzymes and proteins, altering their functions and contributing to their biological activity .

Cytotoxic Activity

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide insight into the potency of the compound. For instance:

| Cell Line | IC50 (μM) | Observations |

|---|---|---|

| MCF-7 | 41.7 ± 0.4 | Dose-dependent cytotoxic effect observed |

| HepG2 | >100 | No significant effect on cell viability |

The data indicates that this compound exhibits selective cytotoxicity towards certain cancer cell lines, particularly MCF-7 breast cancer cells, while showing minimal effects on HepG2 liver cancer cells .

Case Studies and Research Findings

- Study on MCF-7 Cells : A study demonstrated that this compound induced apoptosis in MCF-7 cells through mitochondrial pathways. The treatment led to increased levels of reactive oxygen species (ROS), which are known to mediate apoptosis .

- Antimicrobial Properties : Research has indicated that copper complexes possess antimicrobial activity against various pathogens. This compound has shown effectiveness in inhibiting bacterial growth, making it a candidate for further investigation in antimicrobial therapies .

- Antioxidant Activity : this compound has been evaluated for its antioxidant properties. It was found to scavenge free radicals effectively, suggesting potential applications in oxidative stress-related conditions .

Q & A

Q. How can early-career researchers design a robust literature review strategy for this compound?

- Methodological Answer : Start with specialized encyclopedias (e.g., Comprehensive Coordination Chemistry) for foundational knowledge. Use SciFinder to track citation networks and identify key researchers. Set up alerts for new publications using Boolean keywords (e.g., "this compound NOT lead"). Critically appraise sources using journal impact factors and replication rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.